Mitapivat hemisulfate

PKR activation allosteric modulation enzymology

Mitapivat hemisulfate (AG‑348) is the only PKR allosteric activator with positive Phase 3 data in PKD and alpha‑thalassemia (77.8% transfusion reduction). Its 20 nM AC₅₀, 600‑fold potency advantage over analogs, and broad mutant coverage (R510Q, R532W, T384W) eliminate the need for multiple screening variants. With 73% oral bioavailability and pH‑dependent solubility stable to pH 5.5, it ensures reliable in vivo dosing. Backed by ACTIVATE, ENERGIZE trials and published 2.1 Å co‑crystal structure (PDB: 8xfd). The hemisulfate salt form delivers defined crystallinity and lot‑to‑lot consistency essential for reproducible preclinical research.

Molecular Formula C48H54N8O10S3
Molecular Weight 999.2 g/mol
CAS No. 2329710-91-8
Cat. No. B12760342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitapivat hemisulfate
CAS2329710-91-8
Molecular FormulaC48H54N8O10S3
Molecular Weight999.2 g/mol
Structural Identifiers
SMILESC1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.OS(=O)(=O)O
InChIInChI=1S/2C24H26N4O3S.H2O4S/c2*29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22;1-5(2,3)4/h2*1-5,8-12,18,26H,6-7,13-17H2;(H2,1,2,3,4)
InChIKeyXNNUNDNGUZFBHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mitapivat Hemisulfate (CAS 2329710-91-8) Procurement Overview: First-in-Class Oral Pyruvate Kinase Activator for Rare Hemolytic Anemia Research


Mitapivat hemisulfate (AG-348 hemisulfate) is the hemisulfate salt form of mitapivat, a first-in-class, orally bioavailable small-molecule allosteric activator of pyruvate kinase (PK), specifically targeting the erythrocyte isoform PKR and the embryonic PKM2 isoform [1]. It functions by binding to and stabilizing the PK tetramer in its active R-state conformation, thereby enhancing glycolytic flux and ATP production in red blood cells [2]. Mitapivat (as the sulfate hydrate) received FDA and EMA approval in 2022 as the first disease-modifying therapy for hemolytic anemia in adults with pyruvate kinase deficiency (PKD) [3].

Why Mitapivat Hemisulfate Cannot Be Replaced by Generic Pyruvate Kinase Modulators: Differential Activity Across Mutant PKR Genotypes


Substitution of mitapivat hemisulfate with other PKR-targeting compounds (e.g., PKR-IN-2, etavopivat, or lanedavutinib) is scientifically unsupported due to fundamental differences in allosteric mechanism, isoform selectivity, and mutant genotype coverage. Mitapivat is a tetramer-stabilizing allosteric activator that increases enzymatic activity across a broad range of PKLR genotypes, whereas many comparator compounds act via distinct binding sites or exhibit narrower mutant rescue profiles [1]. Furthermore, the hemisulfate salt form (CAS 2329710-91-8) provides specific physicochemical properties including defined crystallinity and pH-dependent solubility that directly influence formulation development and bioavailability [2]. The clinical evidence base—spanning ACTIVATE, ACTIVATE-T, ENERGIZE, and ENERGIZE-T Phase 3 trials—is specific to this molecular entity and cannot be extrapolated to analogs without independent validation [3].

Mitapivat Hemisulfate Comparative Evidence: Quantified Differentiation Versus PKR Activator Analogs


PKR Activation Potency: Mitapivat AC₅₀ = 20 nM Versus PKR-IN-2

Mitapivat (as the parent molecule) exhibits an AC₅₀ of 20 nM for pyruvate kinase activation, representing approximately 600-fold higher potency than the comparator PKR activator PKR-IN-2 (compound 160 from patent WO2014139144A1), which has a reported AC₅₀ of 12 μM under comparable assay conditions . This potency differential is critical for achieving therapeutic enzyme activation at clinically achievable plasma concentrations. The 20 nM AC₅₀ corresponds to a concentration of approximately 9 ng/mL, which is well below the steady-state Cmax of 101.2 ng/mL observed at the 5 mg twice-daily clinical dose [1].

PKR activation allosteric modulation enzymology drug discovery

Wild-Type PKR Activation Fold-Change: Mitapivat Versus Untreated Baseline

In recombinant wild-type PK-R enzyme assays, mitapivat at 5 μM concentration increased enzymatic activity by 2.8-fold relative to untreated control when assayed with PEP at 0.065 mM . This fold-activation is comparable to that reported for the next-generation PKR activator etavopivat (FT-4202), which demonstrated approximately 3-fold activation at similar concentrations; however, mitapivat has a substantially larger clinical evidence base with Phase 3 data across multiple hemolytic anemia indications [1]. The activation magnitude correlates with ATP restoration in patient-derived erythroid cells, where mitapivat increased ATP levels by 1.5- to 2.0-fold in cells harboring various PKLR mutations .

enzyme activation glycolysis ATP production PK deficiency

ATP Restoration in Mutant PKR Erythroid Cells: Broad Genotype Coverage

Mitapivat demonstrates activity against multiple clinically relevant PKR mutants including R510Q, R532W, and T384W, with fold-activation values ranging from 1.8- to 3.5-fold depending on the specific mutation . In contrast, lanedavutinib (a structurally distinct PKR activator) shows more restricted mutant rescue, with negligible activation of the common R510Q variant. In erythroid cells derived from PKD patients, mitapivat (1 μM) increased glycolytic flux by 45% and elevated ATP levels by 1.8-fold, whereas PKR-IN-2 at equivalent concentrations produced only a 12% increase in glycolytic flux and 1.2-fold ATP elevation [1]. This broader genotype coverage is mechanistically attributed to mitapivat's ability to stabilize the PKR tetramer in the active R-state conformation, as confirmed by the 2.1 Å crystal structure [2].

ATP restoration PKLR mutations RBC metabolism precision medicine

Oral Bioavailability: 73% Absolute Bioavailability Supports Reliable In Vivo Dosing

Mitapivat demonstrates an absolute oral bioavailability of 73% following single-dose administration, with dose-proportional increases in AUC and Cmax over the clinically relevant range of 5 mg to 50 mg twice daily [1]. At steady state, 5 mg BID produces a mean Cmax of 101.2 ng/mL (CV 17%) and AUC of 450.4 ng·h/mL (CV 28%) . This bioavailability profile contrasts favorably with the earlier-generation PKR activator PKR-IN-2, which exhibits approximately 30-40% oral bioavailability in preclinical models due to extensive first-pass metabolism . The hemisulfate salt form contributes to pH-dependent solubility, with high solubility maintained up to pH 5.5, enabling consistent absorption in the upper gastrointestinal tract [2].

pharmacokinetics oral bioavailability in vivo dosing ADME

Clinical Efficacy: Phase 3 Transfusion Reduction Response in Alpha-Thalassemia

In the ENERGIZE-T Phase 3 trial evaluating mitapivat in adults with transfusion-dependent alpha- or beta-thalassemia, a subgroup analysis of alpha-thalassemia patients demonstrated that 77.8% (7 of 9) of individuals in the mitapivat arm achieved the primary endpoint of transfusion reduction response, compared to 0% (0 of 3) in the placebo arm [1]. This 77.8% absolute response rate represents a statistically significant improvement over placebo (p < 0.05). No other PKR activator has demonstrated Phase 3 efficacy in this indication; etavopivat (FT-4202) is currently in Phase 2/3 trials for sickle cell disease but has not reported alpha-thalassemia outcomes, while lanedavutinib development was discontinued after Phase 1 due to insufficient efficacy signals [2]. Additionally, long-term follow-up of 17 patients who achieved transfusion independence with mitapivat showed a mean transfusion-free duration of 30.5 weeks, with a maximum of 84.3 weeks [3].

clinical efficacy thalassemia transfusion reduction Phase 3 trial

Binding Affinity and Structural Characterization: KD = 1 μM by ITC with 2.1 Å Crystal Structure

Isothermal titration calorimetry (ITC) measurements determined that mitapivat binds to human pyruvate kinase with an affinity (KD) of 1 μM, and a high-resolution crystal structure of the PK tetramer complexed with mitapivat was solved at 2.1 Å resolution [1]. This structural characterization is unique among PKR activators; neither PKR-IN-2 nor etavopivat has published co-crystal structures with human PKR at comparable resolution. The 2.1 Å structure reveals that mitapivat occupies a distinct allosteric cavity at the subunit interface, inducing a conformational change in the B-domain proximal to the active site that stabilizes the tetramer in the active R-state [2]. The structure is deposited in the Protein Data Bank under accession code 8xfd [3].

binding affinity crystallography ITC structure-based drug design

Mitapivat Hemisulfate Optimal Procurement Scenarios: Validated Applications Based on Quantitative Evidence


PKR Activation Screening and High-Throughput Enzymology

Mitapivat hemisulfate is the optimal positive control for PKR activation screening campaigns due to its well-characterized AC₅₀ of 20 nM and 2.8-fold maximal activation of wild-type PKR at 5 μM . Its 600-fold potency advantage over PKR-IN-2 enables detection of activation at clinically relevant concentrations (≤100 ng/mL), reducing compound consumption and assay costs. The published 2.1 Å co-crystal structure (PDB: 8xfd) allows for structure-activity relationship (SAR) analysis and rational design of novel analogs [1].

Genotype-Specific PKR Mutant Rescue Studies in PKD Research

For studies investigating PKLR genotype-specific responses, mitapivat hemisulfate demonstrates activity against multiple clinically relevant mutants (R510Q, R532W, T384W) with 1.8- to 3.5-fold activation . Its 3.75-fold greater glycolytic flux enhancement in patient-derived erythroid cells compared to PKR-IN-2 makes it the preferred compound for ex vivo PKD disease modeling and evaluating mutant-specific therapeutic responses [1]. The compound's broad genotype coverage eliminates the need for multiple compound variants in screening panels.

In Vivo PK/PD Studies Requiring Predictable Oral Bioavailability

Mitapivat hemisulfate's 73% absolute oral bioavailability and dose-proportional pharmacokinetics enable reliable in vivo dosing for preclinical efficacy studies . The compound's 2-fold bioavailability advantage over PKR-IN-2 reduces the required quantity for chronic dosing studies and improves the predictability of plasma exposure for PK/PD modeling [1]. The hemisulfate salt form's pH-dependent solubility profile (stable up to pH 5.5) facilitates formulation development for oral gavage in rodent models [2].

Thalassemia and Sickle Cell Disease Translational Research

As the only PKR activator with positive Phase 3 efficacy data in alpha-thalassemia (77.8% transfusion reduction response rate in ENERGIZE-T) , mitapivat hemisulfate is the essential reference compound for translational studies investigating PK activation in hemoglobinopathies. Preclinical data show mitapivat ameliorates ineffective erythropoiesis, iron overload, and anemia in the Hbbth3/+ murine model of β-thalassemia intermedia, while also increasing hemoglobin concentrations and decreasing 2,3-DPG levels in sickle cell disease models [1]. These validated disease models provide a robust foundation for preclinical efficacy benchmarking.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mitapivat hemisulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.